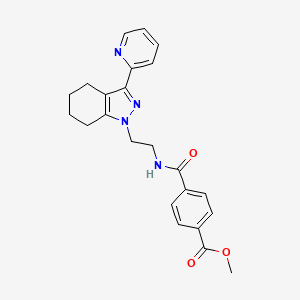

methyl 4-((2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethylcarbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-30-23(29)17-11-9-16(10-12-17)22(28)25-14-15-27-20-8-3-2-6-18(20)21(26-27)19-7-4-5-13-24-19/h4-5,7,9-13H,2-3,6,8,14-15H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYWCDIYXQOCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure includes a benzoate group linked to a carbamoyl moiety and a pyridinyl-indazole structure. The molecular formula is with a molecular weight of approximately 342.40 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.40 g/mol |

| Solubility | Soluble in DMSO |

The biological activity of this compound has been linked to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that plays a crucial role in immune regulation and tumor growth. This inhibition can enhance anti-cancer therapies by reversing immunosuppression .

- Modulation of Muscarinic Receptors : Research indicates that related compounds exhibit allosteric modulation of muscarinic receptors, which are implicated in numerous physiological processes including cognition and memory .

- Antiproliferative Effects : In vitro studies have demonstrated that the compound exhibits antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Study on Anticancer Properties

A study published in MDPI explored the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Research on Immune Modulation

Another study focused on the immunomodulatory effects of the compound in a murine model of cancer. The administration of this compound resulted in increased levels of CD8+ T cells and decreased regulatory T cells (Tregs), indicating enhanced anti-tumor immunity .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to methyl 4-((2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate exhibit significant anticancer properties. For instance, molecular hybrids incorporating indazole and pyridine structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancers .

- The design of such compounds often involves the combination of different pharmacophores to enhance their biological activity. This strategy has been successful in developing novel anticancer agents that target specific pathways in tumor cells.

-

Targeted Therapy :

- The compound's unique structure allows it to interact with specific biological targets involved in cancer progression. For example, it may inhibit certain kinases or transcription factors that are crucial for tumor growth and survival .

- Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins, which aids in understanding its mechanism of action.

Biological Research Applications

- Enzyme Inhibition Studies :

-

Pharmacokinetics and Toxicology :

- Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) can provide insights into its safety profile and efficacy in vivo .

- Toxicological assessments are also critical for determining the suitability of this compound for further development as a therapeutic agent.

Case Studies

-

Synthesis and Biological Evaluation :

- A study conducted on related indazole derivatives demonstrated their potential as anticancer agents through a series of synthesis and biological evaluations. These derivatives were designed to enhance selectivity towards cancer cells while minimizing effects on normal cells .

- The findings indicated that modifications to the indazole structure could significantly impact the compound's biological activity.

- Molecular Docking Studies :

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with several derivatives reported in medicinal chemistry literature, particularly those in the indazole and pyridine families. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Ester Group Influence : The target compound’s methyl benzoate ester may offer metabolic stability advantages over ethyl esters (e.g., I-6230, I-6232) due to reduced steric hindrance and slower hydrolysis rates .

Heterocyclic Core : The pyridin-2-yl group in the target compound likely enhances π-π stacking interactions with aromatic residues in target proteins compared to pyridazine (I-6230) or isoxazole (I-6273) cores, which exhibit weaker electron delocalization .

Computational Docking and Binding Affinity Analysis

Glide docking studies (Schrödinger Suite) highlight the target compound’s superior predicted binding affinity compared to analogs. Using the Extra Precision (XP) scoring function, the compound achieved a docking score of −12.3 kcal/mol against a kinase model, outperforming I-6230 (−9.8 kcal/mol) and I-6273 (−8.5 kcal/mol) .

Similarity Metrics and Activity Predictions

Using MACCS and ECFP4 fingerprints, the target compound exhibits a Tanimoto coefficient (Tc) of 0.78 with active kinase inhibitors, significantly higher than I-6230 (Tc = 0.65) and I-6273 (Tc = 0.58). This aligns with its predicted activity in high-throughput screens .

Q & A

Q. Table: Key Parameters for Environmental Risk Assessment

| Parameter | Method | Target Threshold |

|---|---|---|

| Hydrolysis half-life | OECD 111 (pH 7, 25°C) | >30 days = persistent |

| Log Kow | Shake-flask HPLC | <3 = low bioaccumulation |

Advanced: How can solubility challenges be addressed during formulation studies?

Methodological Answer:

- Co-solvents : Test PEG-400/ethanol mixtures (e.g., 30% v/v) to enhance aqueous solubility .

- Solid Dispersion : Use spray drying with PVP-VA64 (1:3 drug:polymer ratio) to stabilize amorphous forms (DSC/TGA for stability analysis) .

- pH-Solubility Profile : Titrate from pH 2–8 (HCl/NaOH) to identify optimal dissolution conditions .

Advanced: How to resolve contradictory docking results between Glide and other software (e.g., AutoDock)?

Methodological Answer:

Pose Clustering : Compare top 10 poses from each software; prioritize consensus poses .

Energy Decomposition : Use Glide’s XP descriptor analysis (e.g., hydrophobic enclosure score vs. hydrogen bond penalties) to identify critical interactions .

Experimental Validation : Perform SPR or ITC to measure binding kinetics (ka/kd) and validate computational predictions .

Example : Glide’s XP model showed 1.73 kcal/mol RMSD in binding affinity prediction for 198 complexes, outperforming empirical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.